

Application Note: High-Resolution Chromatographic Separation of Fluticasone Propionate and its Deuterated Analog

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Compound of Interest

Compound Name: Fluticasone Propionate-d3

Cat. No.: B12426824

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Introduction

Fluticasone propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis.[1][2][3][4] For pharmacokinetic and bioequivalence studies, a deuterated analog of fluticasone propionate, such as **fluticasone propionate-d3**, is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[5][6] While mass spectrometry can differentiate between the analyte and its deuterated internal standard, achieving chromatographic separation can be beneficial for certain applications, such as reference material characterization, isotope effect studies, and method development to ensure the absence of any potential isobaric interferences.

This application note presents a detailed protocol for the high-resolution chromatographic separation of fluticasone propionate from its deuterated analog (**fluticasone propionate-d3**) using Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometric detection. The method leverages a sub-2 μm particle column and an optimized gradient elution to achieve baseline separation.

Experimental Protocols

1. Materials and Reagents

- Fluticasone Propionate analytical standard

- **Fluticasone Propionate-d3** analytical standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Water (Type I, 18.2 MΩ·cm)
- Formic Acid (LC-MS grade)

2. Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of fluticasone propionate and **fluticasone propionate-d3** in 10 mL of methanol, respectively.
- Working Standard Mixture (1 µg/mL): Dilute the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL for both fluticasone propionate and **fluticasone propionate-d3**.

3. Chromatographic Conditions

- System: UPLC system with a binary pump, autosampler, and column oven.
- Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[\[7\]](#)
- Mobile Phase A: 2 mM Ammonium Acetate in Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Gradient Program:

Time (min)	%A	%B
0.0	60	40
8.0	40	60
8.1	10	90
9.0	10	90
9.1	60	40

| 12.0 | 60 | 40 |

4. Mass Spectrometry Conditions

- System: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Fluticasone Propionate	501.2	293.2

| Fluticasone Propionate-d3 | 504.2 | 293.2 |

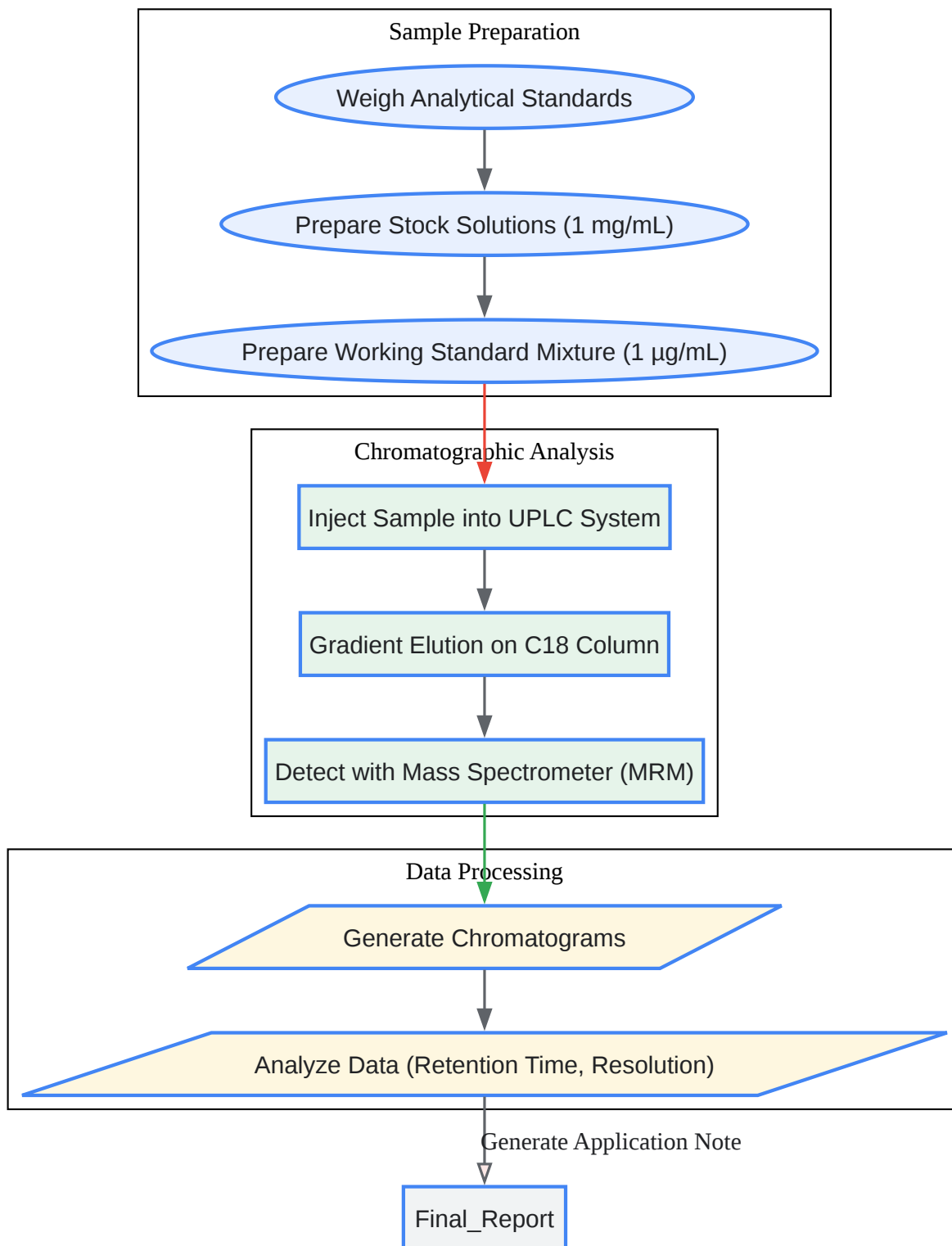
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Desolvation Gas Flow: 800 L/hr.

Data Presentation

The following table summarizes the chromatographic performance for the separation of fluticasone propionate and its deuterated analog.

Compound	Retention Time (min)	Peak Asymmetry (As)	Theoretical Plates (N)	Resolution (Rs)
Fluticasone Propionate	6.25	1.1	18,500	1.8
Fluticasone Propionate-d3	6.18	1.2	18,200	

Mandatory Visualization



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- To cite this document: BenchChem. [Application Note: High-Resolution Chromatographic Separation of Fluticasone Propionate and its Deuterated Analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12426824#chromatographic-separation-of-fluticasone-propionate-from-its-deuterated-analog]

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